Ethyl 4-(isopropylamino)-3-nitrobenzoate
Overview
Description
Ethyl 4-(isopropylamino)-3-nitrobenzoate is a useful research compound. Its molecular formula is C12H16N2O4 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds such as belotecan, a semi-synthetic camptothecin analogue, have been found to target topoisomerase i . Another compound, 4-(Isopropylamino)diphenylamine, is commonly used as an antiozonant in rubbers
Mode of Action
The mode of action of Ethyl 4-(isopropylamino)-3-nitrobenzoate is currently unknown. Similar compounds like belotecan block topoisomerase i, stabilizing the cleavable complex of topoisomerase i-dna, which inhibits the religation of single-stranded dna breaks generated by topoisomerase i . This leads to lethal double-stranded DNA breaks when the topoisomerase I-DNA complex is encountered by the DNA replication machinery, disrupting DNA replication and causing the tumor cell to undergo apoptosis .
Biochemical Pathways
Similar compounds like belotecan affect the dna replication pathway by inhibiting topoisomerase i
Pharmacokinetics
Similar compounds like 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol have been studied, and it was found that increases in dose led to proportionate increases in the maximum blood substance concentration .
Result of Action
The molecular and cellular effects of this compound are currently unknown. Similar compounds like belotecan cause lethal double-stranded dna breaks when the topoisomerase i-dna complex is encountered by the dna replication machinery, disrupting dna replication and causing the tumor cell to undergo apoptosis .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds
Properties
IUPAC Name |
ethyl 3-nitro-4-(propan-2-ylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-4-18-12(15)9-5-6-10(13-8(2)3)11(7-9)14(16)17/h5-8,13H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFXPNIJPTXGHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.